molecular formula C24H26N2O3 B286578 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide

Katalognummer B286578
Molekulargewicht: 390.5 g/mol
InChI-Schlüssel: AWIMMPMZTLQNIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide, also known as JNJ-40411813, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is involved in the modulation of pain, anxiety, and stress responses.

Wirkmechanismus

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide is a selective antagonist of the NOP receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The NOP receptor is involved in the modulation of pain, anxiety, and stress responses. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide binds to the NOP receptor and blocks the activity of the endogenous ligand nociceptin/orphanin FQ, resulting in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of pain, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to reduce nociceptive responses and to increase pain thresholds. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to reduce anxiety-like behavior in rodents and to attenuate stress-induced responses. 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has several advantages for lab experiments, including its selectivity for the NOP receptor and its favorable pharmacokinetic profile. However, there are also limitations to the use of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide in lab experiments. One limitation is the lack of human clinical data, which limits the translation of preclinical findings to clinical applications. In addition, the potency and efficacy of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide may vary depending on the experimental conditions, such as the animal model used and the route of administration.

Zukünftige Richtungen

There are several future directions for the study of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide. One direction is the further characterization of the pharmacological properties of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide, including its selectivity for the NOP receptor and its effects on downstream signaling pathways. Another direction is the investigation of the therapeutic potential of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide in human clinical trials, particularly in the areas of pain management, anxiety, and stress-related disorders. Finally, the development of more potent and selective NOP receptor antagonists may provide new opportunities for the treatment of these conditions.

Synthesemethoden

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide is synthesized through a multi-step process involving the reaction of several chemical intermediates. The synthesis involves the use of various reagents and solvents, including butyl lithium, sodium hydride, and acetic anhydride. The final product is obtained through purification and isolation techniques, including column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been studied for its potential therapeutic applications in several areas, including pain management, anxiety, and stress-related disorders. Preclinical studies have shown that 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has analgesic effects in animal models of acute and chronic pain. In addition, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]butanamide has been shown to reduce anxiety-like behavior in rodents and to attenuate stress-induced responses.

Eigenschaften

Molekularformel

C24H26N2O3

Molekulargewicht

390.5 g/mol

IUPAC-Name

4-(1,3-dioxoisoindol-2-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]butanamide

InChI

InChI=1S/C24H26N2O3/c1-16(18-13-12-17-7-2-3-8-19(17)15-18)25-22(27)11-6-14-26-23(28)20-9-4-5-10-21(20)24(26)29/h4-5,9-10,12-13,15-16H,2-3,6-8,11,14H2,1H3,(H,25,27)

InChI-Schlüssel

AWIMMPMZTLQNIH-UHFFFAOYSA-N

SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O

Kanonische SMILES

CC(C1=CC2=C(CCCC2)C=C1)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.